molecular formula C7H8N4O2 B7881582 Paraxanthine-d6 CAS No. 117490-41-2

Paraxanthine-d6

Cat. No. B7881582
CAS RN: 117490-41-2
M. Wt: 186.20 g/mol
InChI Key: QUNWUDVFRNGTCO-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paraxanthine-d6 is an internal standard used for the quantification of paraxanthine . It is an active metabolite of caffeine and is formed via N3-demethylation of caffeine by the cytochrome P450 (CYP) isoform CYP1A2 .


Synthesis Analysis

Paraxanthine-d6 is synthesized via N3-demethylation of caffeine by the cytochrome P450 (CYP) isoform CYP1A2 .


Molecular Structure Analysis

The molecular formula of Paraxanthine-d6 is C7H2D6N4O2 . The formal name is 3,7-dihydro-1,7-di(methyl-d3)-1H-purine-2,6-dione .


Chemical Reactions Analysis

Paraxanthine-d6 is formed via N3-demethylation of caffeine by the cytochrome P450 (CYP) isoform CYP1A2 .


Physical And Chemical Properties Analysis

Paraxanthine-d6 is a crystalline solid . It has a formula weight of 186.2 .

Scientific Research Applications

  • Toxicological Profile : Paraxanthine has been shown to have no mutagenicity or genotoxicity and demonstrates a favorable toxicological profile in acute and repeated-dose oral toxicity studies in rats (Purpura, Jäger, & Falk, 2021).

  • Cognitive Function : Paraxanthine has been reported to enhance cognition, with doses of 100 mg and 200 mg showing acute and short-term benefits compared to a placebo, without significant side effects (Xing et al., 2021).

  • Metabolism in Humans : The metabolism of paraxanthine in humans involves cytochrome P-450 and xanthine oxidase. Allopurinol and cimetidine, inhibitors of xanthine oxidase and cytochrome P-450 respectively, have been used to study the relative importance of these enzymes in paraxanthine biotransformation (Lelo et al., 1989).

  • Sports Performance : Paraxanthine supplementation in mice indicated a potential for increasing muscle mass, strength, and endurance, as well as enhancing cardiovascular health (Jäger et al., 2022).

  • Electrochemical Sensing for CYP1A2 Phenotyping : A study developed an electrochemical method for quantifying paraxanthine and caffeine in human saliva. This method aids in CYP1A2 phenotyping, which is important for optimizing dose-response effects in individual patients (Anastasiadi et al., 2020).

  • Dopamine D-1 Receptors : Paraxanthine has been shown to displace the binding of a radioligand that selectively labels dopamine D-1 receptors, suggesting a possible dopaminergic action (Ferré et al., 1990).

  • Sympathomimetic Effects : Both caffeine and paraxanthine exhibit similar sympathomimetic actions in humans, increasing diastolic blood pressure, plasma epinephrine levels, and free fatty acids (Benowitz, Jacob, Mayan, & Denaro, 1995).

  • Sleep and Locomotor Activity : Paraxanthine has been evaluated for its wake-promoting efficacy in a mouse model of narcolepsy, showing greater potency than caffeine in promoting wakefulness, increasing locomotor activity, and elevating body temperature (Okuro et al., 2010).

Mechanism of Action

Paraxanthine-d6, like caffeine, is a psychoactive central nervous system (CNS) stimulant . Studies indicate that, similar to caffeine, simultaneous antagonism of adenosine receptors is responsible for paraxanthine’s stimulatory effects .

Safety and Hazards

Paraxanthine-d6 is intended for research use only . It is not for human or veterinary use . The safety data sheet for Paraxanthine-d6 can be found at the supplier’s website .

Future Directions

Paraxanthine-d6 is a predominant metabolite of caffeine in humans with similar stimulant properties . The few toxicity studies available for paraxanthine suggest that the molecule is relatively safe . These findings may suggest that paraxanthine could be a safer alternative to caffeine in humans .

properties

IUPAC Name

1,7-bis(trideuteriomethyl)-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWUDVFRNGTCO-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703027
Record name 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paraxanthine-d6

CAS RN

117490-41-2
Record name 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Demethylation of paraxanthine by Ndm also resulted in production of formaldehyde. After 90 minutes of incubation, 338.5±7.7 μM of paraxanthine was N-demethylated by 7.4 units of Ndm and approximately 540.6±20.9 μM of formaldehyde was produced (FIG. 5). 7-Methylxanthine (126.9±6.40 μM) and xanthine (193.7±4.0 μM) were the N-demethylated products. Tallying up all the products formed from paraxanthine, it was determined that approximately one molecule of formaldehyde was produced per methyl group removed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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